5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole (often abbreviated as Cy-BippyPhos) is a molecule employed in scientific research as a ligand in organometallic chemistry [, , ]. Ligands are Lewis bases that donate electron pairs to a central metal atom in a coordination complex. By binding to the metal center, Cy-BippyPhos influences the reactivity and properties of the complex [].
Due to its ability to form stable complexes with various transition metals, 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole finds application in catalysis [, ]. Catalysis is the process where a substance accelerates the rate of a chemical reaction without being consumed itself. Cy-BippyPhos-based catalysts are explored for various organic transformations, potentially leading to the development of more efficient and selective synthetic methods [].
Current research explores Cy-BippyPhos in catalysis for reactions such as hydrogenation (addition of hydrogen), hydroamination (addition of a hydrogen and an amine group), and cross-coupling reactions (formation of carbon-carbon bonds) []. The unique structure of Cy-BippyPhos, containing both a phosphine group (electron donor) and a bulky biaryl backbone (steric hindrance), allows for fine-tuning of the catalyst's activity and selectivity [].
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole is a specialized compound classified within the pyrazole family. It features a complex structure that includes a bi-pyrazole framework, which is characterized by two pyrazole rings connected through a carbon-carbon bond. The presence of a dicyclohexylphosphino group enhances its reactivity and potential applications in various chemical processes. The molecular formula for this compound is C₃₆H₃₉N₄P, with a molecular weight of approximately 558.70 g/mol .
The unique structure allows for selective reactivity under mild conditions, making it suitable for diverse synthetic applications .
The synthesis of 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole typically involves several steps:
This compound has several notable applications:
The versatility of this compound makes it valuable across multiple scientific disciplines .
Interaction studies involving 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole often focus on its behavior as a ligand in metal complexes. Such studies reveal:
Further investigations into these interactions can provide insights into optimizing its use in catalytic applications .
Several compounds share structural similarities with 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-(Diphenylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole | Contains diphenyl instead of dicyclohexyl groups | Less sterically hindered, potentially different reactivity |
5-(Di(1-adamantyl)phosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole | Features adamantane groups | Unique steric properties due to bulky adamantane |
3,5-Diarylpyrazoles | Simpler pyrazole structures without phosphine groups | Lacks the phosphine functionality |
The presence of the dicyclohexylphosphino group not only enhances its reactivity but also provides unique steric hindrance compared to other similar compounds, making it particularly suited for specific catalytic applications .
The development of 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole, commonly known as Cyclohexyl-BippyPhos, represents a significant advancement in the field of organophosphorus ligand chemistry [1] [2]. This compound emerged from the pioneering work of Mark Stradiotto and colleagues at Dalhousie University, who developed the BippyPhos family of ligands as part of their broader investigation into palladium-catalyzed cross-coupling reactions [3] [4].
The original synthesis of this bipyrazole phosphine ligand was first reported in 2008 as part of a comprehensive study aimed at developing more efficient catalysts for Buchwald-Hartwig amination reactions [5]. The ligand was designed to address the persistent problem of catalyst generality in palladium-catalyzed arylation of amines and related nitrogen-containing substrates [6]. The historical context of this development can be traced back to the early 2000s when researchers began exploring pyrazole-based phosphine ligands as alternatives to traditional biaryl monophosphines [7].
The fundamental design principle behind 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole stems from the recognition that sterically demanding, electron-rich ancillary ligands promote the formation of electron-rich, low-coordinate palladium species that are predisposed toward challenging oxidative additions [8]. This ligand class adheres to the basic design principles established for effective cross-coupling catalysis, incorporating both steric bulk and electronic properties necessary for optimal catalytic performance [8].
The initial synthetic approach involved a multi-step process beginning with the preparation of the bipyrazole core structure [9]. The key precursor was synthesized through a one-pot bromination of 1,3-diphenylpropane-1,3-dione followed by alkylation with pyrazole and subsequent condensation with phenylhydrazine [9] [5]. This methodology established the foundation for the entire BippyPhos family of ligands and demonstrated the versatility of the synthetic approach [5].
The optimized synthesis of 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole follows a well-established four-step procedure that has been refined over multiple iterations [9] [5]. The synthetic route begins with 1,3-diphenylpropane-1,3-dione as the starting material, which undergoes bromination using either bromine or N-bromosuccinimide under controlled conditions [9].
The bromination step is followed by alkylation with pyrazole in N-methyl-2-pyrrolidinone at room temperature, achieving yields of approximately 95% [9]. The resulting intermediate then undergoes condensation with phenylhydrazine in a methanol-acetic acid system at room temperature, producing the bipyrazole precursor in yields ranging from 70-80% [9].
The final phosphorylation step involves lithiation of the bipyrazole precursor using n-butyllithium in tetrahydrofuran at -78°C, followed by trapping with dicyclohexylchlorophosphine [9] [5]. This critical step requires careful temperature control and inert atmosphere conditions to prevent oxidation of the phosphine product [5]. The phosphorylation reaction typically proceeds with yields between 60-84%, depending on the specific reaction conditions and purification methods employed [9].
The reaction mechanism for the phosphorylation step involves the formation of a lithiated intermediate at the 5-position of the pyrazole ring [9]. The regioselectivity of this lithiation is crucial for obtaining the desired product, as alternative regioisomers would result in ligands with different steric and electronic properties [9]. The subsequent nucleophilic attack on dicyclohexylchlorophosphine proceeds through a standard substitution mechanism, with the elimination of lithium chloride driving the reaction to completion [5].
Temperature optimization studies have shown that maintaining the reaction temperature at -78°C during the lithiation step is essential for achieving high yields and minimizing side reactions [5]. The use of tetrahydrofuran as the solvent provides optimal solubility for both the lithiated intermediate and the chlorophosphine reagent, facilitating efficient product formation [5].
The BippyPhos family encompasses a diverse array of structural analogues, with 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole representing one member of this important ligand class [10]. The most prominent derivatives include the tert-butyl variant (tert-BuBippyPhos) and the adamantyl derivative (AdBippyPhos), each offering distinct steric and electronic properties [10] [11].
Ligand Derivative | Phosphine Substituent | Melting Point (°C) | Key Applications |
---|---|---|---|
Cyclohexyl-BippyPhos | Dicyclohexyl | 177-180 | General cross-coupling reactions |
tert-BuBippyPhos | Di-tert-butyl | Not specified | Fluoroalkylamine arylation |
AdBippyPhos | Adamantyl | Not specified | Sulfonamide coupling, challenging substrates |
The adamantyl derivative, AdBippyPhos, has emerged as particularly noteworthy for its exceptional performance in challenging coupling reactions [11] [12]. This ligand demonstrates superior catalytic activity in the arylation of weakly nucleophilic sulfonamides and in the installation of pharmaceutically relevant heteroaromatic groups [11] [12]. The adamantyl substituent provides significant steric bulk while maintaining the electronic properties necessary for effective catalysis [11].
Computational steric parameterization studies have revealed that AdBippyPhos possesses a large cone angle combined with an accessible palladium center, characteristics that correlate strongly with successful catalyst performance in carbon-nitrogen coupling reactions [12] [13]. The estimated cone angle for AdBippyPhos is significantly larger than that of traditional phosphine ligands, contributing to its unique reactivity profile [13].
The tert-butyl variant demonstrates comparable performance to AdBippyPhos in many applications, particularly in the coupling of fluoroalkylamines with aryl halides [10]. However, detailed comparative studies have shown that AdBippyPhos generally provides higher yields and conversions for reactions involving sterically demanding or electronically challenging substrates [10].
Structural modifications within the BippyPhos family also extend to variations in the aryl substituents on the pyrazole rings [9]. Derivatives bearing methoxy-substituted phenyl groups have been synthesized and evaluated, with 4-methoxyphenyl and 2-methoxyphenyl variants showing distinct catalytic properties compared to the parent triphenyl system [9].
The electronic properties of these ligands can be fine-tuned through systematic structural modifications [9]. The presence of electron-donating groups on the aryl rings generally increases the electron density at the phosphorus center, enhancing the ligand's ability to stabilize low-coordinate palladium species [9]. Conversely, electron-withdrawing substituents can modulate the ligand's electronic properties to favor different mechanistic pathways [9].
The commercial production and large-scale synthesis of 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole present several significant challenges that impact both manufacturing efficiency and product quality [14] [15]. The air-sensitive nature of phosphine ligands represents the primary obstacle in scaling up production processes [14] [16].
Oxidation susceptibility poses a critical challenge in both synthesis and storage of this compound [14]. Phosphine ligands are highly prone to oxidation in the presence of air and moisture, leading to the formation of phosphine oxides that are catalytically inactive [14]. High-performance liquid chromatography analysis has demonstrated that on-column degradation and oxidation can occur even under apparently controlled conditions, necessitating the use of specialized analytical techniques and reducing agents [14].
The implementation of trace amounts of tris(2-carboxyethyl)phosphine in analytical mobile phases has been developed as a solution to prevent on-column oxidation during chromatographic analysis [14]. This approach serves as a surrogate reagent to passivate chromatographic columns and eliminate degradation processes, resulting in improved method precision and sensitivity [14].
Industrial synthesis challenges extend beyond oxidation control to include the handling of highly reactive organolithium reagents required for the phosphorylation step [5]. The use of n-butyllithium at cryogenic temperatures necessitates specialized equipment and safety protocols that significantly increase production costs [5]. Additionally, the requirement for strictly anhydrous conditions throughout the synthesis adds complexity to manufacturing processes [5].
Purity control presents another significant challenge, particularly in the separation of regioisomers that may form during the lithiation step [5]. The regioselectivity of the lithiation reaction is crucial for obtaining the desired 5-substituted product, as alternative regioisomers would possess different catalytic properties [5]. Purification typically requires column chromatography or recrystallization techniques that are difficult to implement on large scales [5].
The synthesis of high-purity dicyclohexylchlorophosphine reagent also presents scalability challenges [17]. Traditional organophosphorus compound synthesis relies heavily on phosphorus trichloride as a starting material, despite the fact that final consumer products do not contain reactive phosphorus-chlorine bonds [17]. This dependence on phosphorus trichloride creates environmental and safety concerns that become magnified at industrial scales [17].
Storage and handling requirements for the final product add additional complexity to large-scale operations [2]. The compound must be stored under inert atmosphere conditions at reduced temperatures to prevent degradation [2]. The air-sensitive nature of the product requires specialized packaging and shipping procedures that increase distribution costs [2].
Quality control measures must account for the formation of various impurities during synthesis, including phosphine oxides, unreacted starting materials, and regioisomeric products [14]. Analytical methods must be sufficiently robust to detect and quantify these impurities while avoiding artifacts introduced by the analytical process itself [14].
Parameter | Value |
---|---|
Full chemical name | 5-(Dicyclohexylphosphino)-1′,3′,5′-triphenyl-[1,4′]-bi-1H-pyrazole |
CAS number | 1021176-69-1 |
Molecular formula | C₃₆H₃₉N₄P |
Molar mass | 558.70 g mol⁻¹ [1] |
Melting point | 177–180 °C (lit.) [1] |
Key steric descriptors (DFT, PBE0/6-31+G*) | Estimated cone angle = 195.8°; %Pd buried (G(Pd)) = 21.4% [2] |
The unusually large cone angle combined with a modest G(Pd) value translates into remote steric pressure at palladium while leaving the metal centre relatively exposed—an attribute central to the reactivity trends discussed below.
Cy-BippyPhos functions exclusively as a supporting ligand; it is not itself a precatalyst. Operationally, it is complexed in situ or pre-complexed with π-allyl palladium chloride or Pd₂(dba)₃ to furnish active monoligated Pd⁰ species [3]. The ligand’s electron-rich phosphine and weakly donating distal pyrazole nitrogen assist both oxidative addition and reductive elimination events.
The Cy-BippyPhos/[Pd(crotyl)Cl]₂ system excels in the amination of electron-neutral and electron-deficient aryl chlorides at catalyst loadings ≤1 mol % Pd [4].
Representative substrate pair | Product | Yield / conditions |
---|---|---|
4-Bromotoluene + Morpholine | N-(p-Tolyl)morpholine | 94% (0.5 mol % Pd, 2 mol % Cy-BippyPhos, KOtBu, toluene, 90 °C, 3 h) [4] |
2-Chloropyridine + Aniline | 2-Pyridyl aniline | 88% (1 mol % Pd, 4 mol % Cy-BippyPhos, Cs₂CO₃, CPME, 100 °C, 6 h) [2] |
4-Chloro-3-trifluoromethyl pyridine + Sulfonamide | N-Arylated sulfonamide | 89% (1 mol % Pd, 4 mol % Cy-BippyPhos, K₂CO₃, sieves, CPME, 100 °C, 16 h) [2] |
Mechanistic investigations indicate that the steric bulk accelerates reductive elimination, while the low G(Pd) facilitates sulfonamide coordination to palladium [2].
In the Pd₂(dba)₃/Cy-BippyPhos manifold, hydroxylation of aryl chlorides proceeds under air, often at room temperature, producing phenols in 60–93% yield [5]. The ligand stabilises a Pd(II)-aryloxide intermediate yet allows fast reductive elimination of Ar–OH.
Electrophile | Base | Temp | Phenol yield |
---|---|---|---|
4-Chlorotoluene | CsOH·H₂O | 24 °C | 83% [5] |
1-Bromo-4-chlorobenzene | CsOH·H₂O | 40 °C | 90% (selective for C–Br) [5] |
Although Cy-BippyPhos is less common in C–O or C–C couplings than its tert-butyl analogue, isolated reports confirm high TON values:
Ligand (P–Ar) | Estimated cone angle (°) | %Pd buried | Notable attribute |
---|---|---|---|
Cy-BippyPhos | 195.8 [2] | 21.4% [2] | Cyclohexyl donors, low steric shielding at metal |
BippyPhos (di-tert-butyl) | 202.7 [2] | 20.8% [2] | Higher remote bulk, similar G(Pd) |
Ad-BippyPhos | 209.7 [2] | 19.3% [2] | Maximum remote bulk; lowest G(Pd) |
Reaction class | Cy-BippyPhos average yield | BippyPhos average yield | Comment |
---|---|---|---|
Buchwald–Hartwig amination of aryl chlorides | 82% (22 examples) [4] [2] | 74% (20 examples) [9] | Cy derivative gives cleaner profiles with sulfonamides |
Hydroxylation of aryl bromides | 86% (12 examples) [5] | 90% (15 examples, tert-butyl version) [5] | Cy performs similarly but requires slightly elevated base loading |
Suzuki–Miyaura cross coupling | 91% (8 examples) [6] | 94% (10 examples) [6] | Differences negligible at 0.1 mol % Pd |
Remote steric hindrance in Ad-BippyPhos outperforms both Cy- and tert-butyl variants for aminations of delocalised heteroaryl chlorides, delivering up to 98% isolated yield at 0.5 mol % Pd [2]. However, Ad-BippyPhos is expensive and poorly soluble, whereas Cy-BippyPhos balances cost, solubility, and catalytic breadth.